molecular formula C16H10ClNO3 B11832004 2-(4-Chlorophenoxy)quinoline-3-carboxylic acid CAS No. 88284-20-2

2-(4-Chlorophenoxy)quinoline-3-carboxylic acid

Cat. No.: B11832004
CAS No.: 88284-20-2
M. Wt: 299.71 g/mol
InChI Key: QSDGTWZFVZAKDW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)quinoline-3-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with a 4-chlorophenoxy group at the 2-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)quinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Ullmann-type coupling reaction, where 2-bromobenzaldehyde undergoes nucleophilic substitution with sodium azide to form an azido intermediate. This intermediate is then subjected to cyclization and subsequent functionalization to yield the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of green solvents, such as aqueous ethanol, and catalysts like copper salts and proline to facilitate the reactions . The process may also involve refluxing and acidification steps to ensure complete conversion of intermediates to the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

2-(4-Chlorophenoxy)quinoline-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Chlorophenoxy)quinoline-3-carboxylic acid include:

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Phenoxyquinoline-3-carboxylic acid
  • 4-Hydroxy-2-quinolones

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the 4-chlorophenoxy group and the carboxylic acid group on the quinoline core. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

88284-20-2

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

2-(4-chlorophenoxy)quinoline-3-carboxylic acid

InChI

InChI=1S/C16H10ClNO3/c17-11-5-7-12(8-6-11)21-15-13(16(19)20)9-10-3-1-2-4-14(10)18-15/h1-9H,(H,19,20)

InChI Key

QSDGTWZFVZAKDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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